molecular formula C20H21N5O4 B2474705 6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 876669-77-1

6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2474705
CAS RN: 876669-77-1
M. Wt: 395.419
InChI Key: VZYSCQWAXWUVML-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) involved the synthesis of various imidazo[2,1-f]purine-2,4-dione derivatives, closely related to the compound . These compounds were evaluated as potent 5-HT(1A) receptor ligands, and some exhibited anxiolytic-like and antidepressant activities in preclinical studies, suggesting potential applications in mental health therapeutics (Zagórska et al., 2009).

Mesoionic Purinone Analogs

Research by Coburn and Taylor (1982) on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, including compounds structurally similar to the specified chemical, highlighted their tendency to undergo hydrolytic ring-opening reactions. This property might be significant in developing novel synthetic pathways or understanding reaction mechanisms in medicinal chemistry (Coburn & Taylor, 1982).

Photochromism in Imidazoles

A study by Bai et al. (2010) on 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles, which are structurally related to the compound , revealed that their dimers exhibited photochromism when irradiated. This finding suggests potential applications in material sciences, particularly in developing photoresponsive materials (Bai et al., 2010).

Spectroscopic Characterization and Computational Study

Hossain et al. (2018) conducted a comprehensive spectroscopic and computational study on newly synthesized imidazole derivatives. Their research provides insight into the reactive properties of such compounds, which could be crucial in predicting their behavior in various chemical environments or potential applications in drug design (Hossain et al., 2018).

Synthesis, Spectral Characteristics, and Biological Activity

Research by Abbas et al. (2020) involved synthesizing and analyzing the spectral and antibacterial properties of 1,3-oxazepine and 1,3-oxazepane derivatives of 6-nitrobenzothiazol-2-amine. This study indicates the potential of similar compounds, like the specified chemical, in developing new antibacterial agents (Abbas et al., 2020).

properties

IUPAC Name

6-(2-methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-11-10-23-16-17(22(4)20(28)25(18(16)27)12(2)13(3)26)21-19(23)24(11)14-8-6-7-9-15(14)29-5/h6-10,12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYSCQWAXWUVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

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